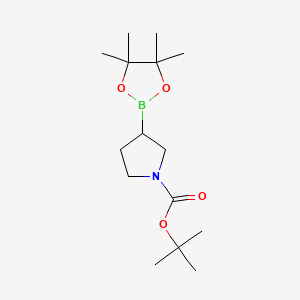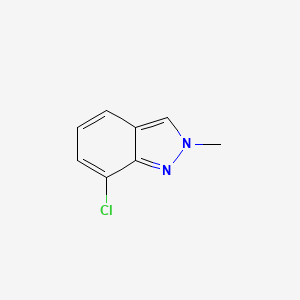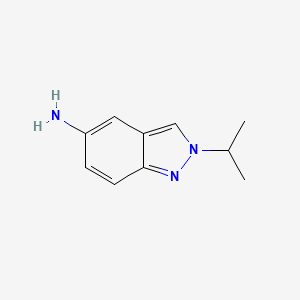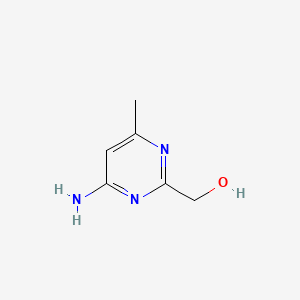![molecular formula C14H20N2O4 B572829 4-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-40-5](/img/structure/B572829.png)
4-[2-(Boc-amino)ethoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ortho Directing Properties and Regioselective Metalation
The study by Bengtsson and Hoegberg (1989) highlights the ortho directing properties of secondary β-amino benzamides, which facilitates regioselective metalation with n-butyllithium at moderately low temperatures. This method is pivotal for the synthesis of therapeutically important substituted 2-methoxy-benzamides, demonstrating the compound's utility in organic synthesis and pharmaceutical chemistry (Bengtsson & Hoegberg, 1989).
Crystallography and Material Characterization
Yanagi et al. (2000) prepared and characterized two polymorphs of a related benzamide compound, showcasing the importance of crystallography in understanding the physical properties of benzamides. Their work on crystal forms and thermal analysis contributes to the knowledge base on how different crystal structures can affect the physical stability and solubility of compounds, which is crucial for drug formulation and material science applications (Yanagi et al., 2000).
Antiparasitic and Anticoccidial Activity
Rogers et al. (1964) demonstrated the anticoccidial activity of 2-substituted PABAs, revealing the potential of benzamide derivatives in developing antiparasitic agents. The study provides a foundation for further exploration into benzamide-based compounds for veterinary and medical applications in combating parasitic infections (Rogers et al., 1964).
Gastrokinetic Agents
Kato et al. (1992) explored benzamide derivatives for their gastrokinetic activity, demonstrating the compound's application in enhancing gastrointestinal motility. This research underscores the therapeutic potential of benzamide compounds in treating gastrointestinal disorders, offering a route to novel prokinetic medications (Kato et al., 1992).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWMOZKXAYRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Boc-amino)ethoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)
![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)


![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)


![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)

